

# Dichlobentiazox: A Technical Guide to a Novel Fungicide

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CAS Number: 957144-77-3[1][2] IUPAC Name: 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide[3]

This technical guide provides an in-depth overview of **Dichlobentiazox**, a novel fungicide developed for the control of significant pathogens in rice cultivation. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, mechanism of action, toxicological profile, and analytical methodologies.

## **Chemical and Physical Properties**

**Dichlobentiazox** is a synthetic fungicide characterized by the presence of two distinct isothiazole moieties.[4] Its chemical structure and properties are summarized in the table below.



Property	Value	Reference
CAS Number	957144-77-3	[1][2]
IUPAC Name	3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide	[3]
Molecular Formula	C11H6Cl2N2O3S2	[3]
Molecular Weight	349.21 g/mol	
Appearance	White solid	[5]
Mode of Action	Induction of systemic acquired resistance (SAR)	[6]

## Synthesis of Dichlobentiazox

The synthesis of **Dichlobentiazox** involves a multi-step process starting from succinonitrile. A general overview of the synthetic route is described below. For more detailed experimental procedures, refer to the cited patent literature.

## **Experimental Protocol: Synthesis Overview**

- Chlorination of Succinonitrile: Succinonitrile is treated with chlorine at an elevated temperature to yield a mixture of chlorinated maleonitrile and fumaronitrile.[7]
- Formation of the Isothiazole Ring: The mixture from the previous step is reacted with disulfur dichloride and heated to produce the trisubstituted isothiazole derivative, 3,4-dichloro-5-cyanoisothiazole.[7] A patented method for this step involves reacting a ferricyanide complex with carbon disulfide and chlorine gas.[8]
- Hydrolysis to Carboxylic Acid: The cyano group of the isothiazole derivative is hydrolyzed to a carboxylic acid, yielding 3,4-dichloro-5-isothiazolecarboxylic acid.[7][9]
- Reduction to the Alcohol: The carboxylic acid is converted to its corresponding acid chloride, which is then reduced using a reducing agent like sodium borohydride to form (3,4dichloroisothiazol-5-yl)methanol.[7]

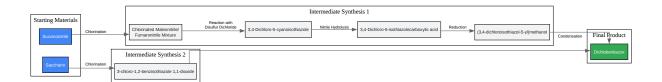




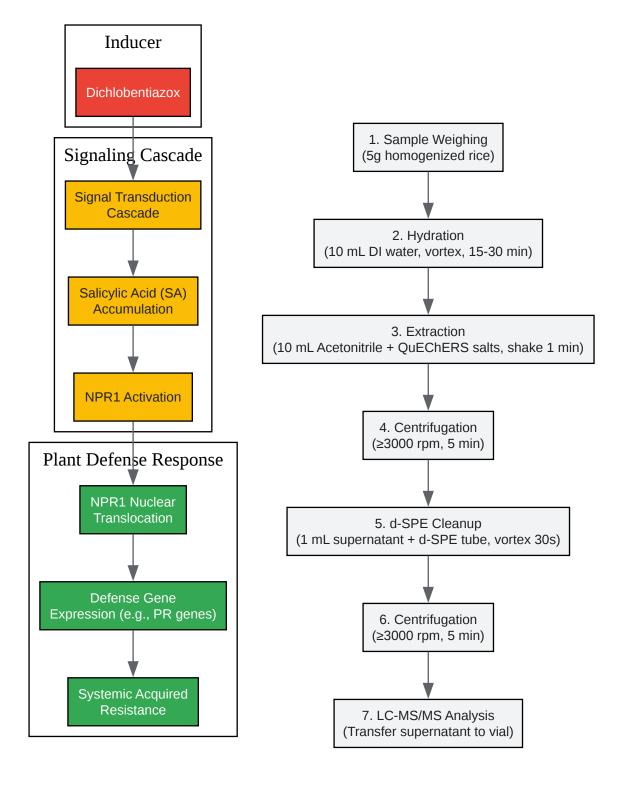


- Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide: This intermediate is prepared from the chlorination of saccharin using reagents such as phosphorus pentachloride or a mixture of 1,2-benzisothiazol-3-one and phosphoryl chloride.[1][5][10]
- Final Condensation: (3,4-dichloroisothiazol-5-yl)methanol is treated with 3-chloro-1,2-benzisothiazole 1,1-dioxide in a basic solution to yield the final product, **Dichlobentiazox**.[7]









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